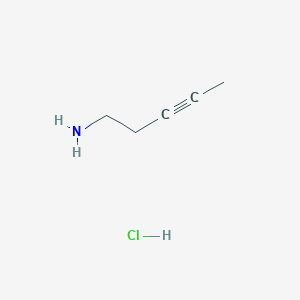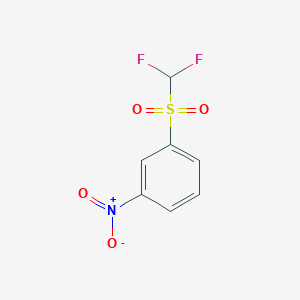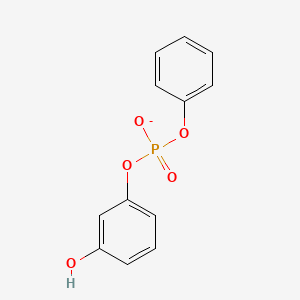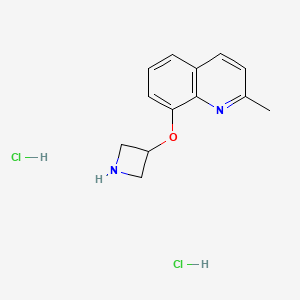
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride
Overview
Description
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride (8-AMQD) is a synthetic organic compound used in scientific research and lab experiments. It has a broad range of applications in biochemistry, physiology, and medicine. 8-AMQD is a versatile reagent that can be used to catalyze a variety of reactions, including those involving the transfer of organic and inorganic molecules. 8-AMQD is also a valuable tool for studying the mechanism of action of various drugs and for developing new therapeutic agents.
Scientific Research Applications
Synthesis and Characterization
A number of studies have reported on the synthesis and detailed characterization of quinoline derivatives, including those involving azetidinone. These compounds have been synthesized and analyzed using various spectroscopic and analytical methods to confirm their structure and potential biological activities. For instance, Desai and Dodiya (2014) synthesized and characterized a series of quinoline derivatives for antimicrobial screening against various bacterial and fungal strains, indicating the broad interest in these compounds for potential therapeutic uses (Desai & Dodiya, 2014).
Antimicrobial Activities
Quinoline derivatives, including those with azetidinone moieties, have shown promising antimicrobial properties. Research has focused on evaluating these compounds against a range of microbial strains to identify potential new treatments for infections. For example, Nayak, Shrivastava, and Singhai (2016) explored the synthesis and biological evaluation of azetidin-2-one fused quinoline analogues, finding some compounds exhibited significant antimicrobial activity (Nayak, Shrivastava, & Singhai, 2016).
Potential as Antituberculosis Agents
Beyond antimicrobial efficacy, some studies have investigated the potential of quinoline-based compounds in treating tuberculosis. Mistry and Jauhari (2013) synthesized azetidinone and thiazolidinone analogues based on the quinoline nucleus, evaluating their activity against Mycobacterium tuberculosis. The study highlighted the potential of these compounds as antituberculosis agents, showcasing the diverse therapeutic possibilities of quinoline derivatives (Mistry & Jauhari, 2013).
properties
IUPAC Name |
8-(azetidin-3-yloxy)-2-methylquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-9-5-6-10-3-2-4-12(13(10)15-9)16-11-7-14-8-11;;/h2-6,11,14H,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHAMROWPEBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC3CNC3)C=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azetidin-3-yloxy)-2-methylquinoline dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



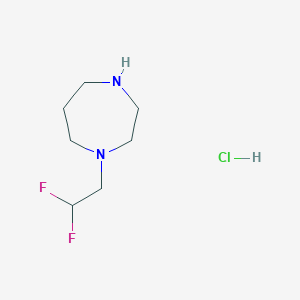
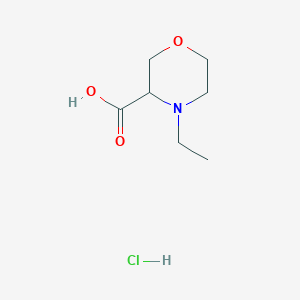
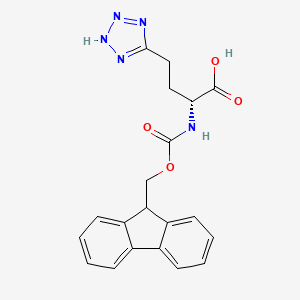

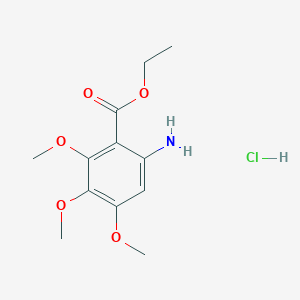

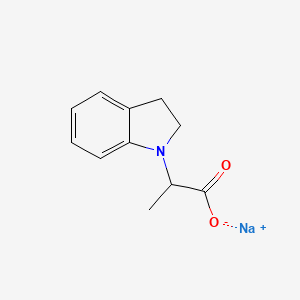
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)
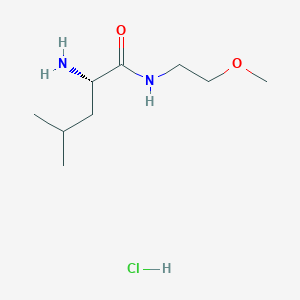
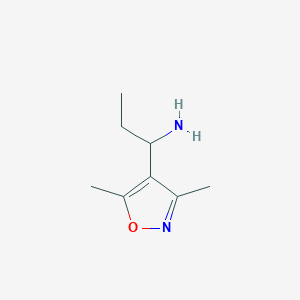
![3-(2-{4-[(4-fluoro-2-hydroxyphenyl)carbonyl]piperidin-1-yl}ethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1445718.png)
